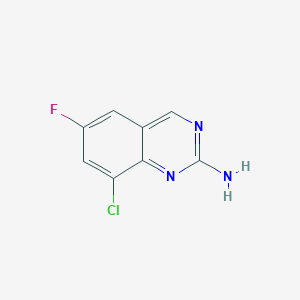
8-Chloro-6-fluoroquinazolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 8-Chloro-6-fluoroquinazolin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine group.
Halogenation: Introduction of chlorine and fluorine atoms to the quinazoline core.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
8-Chloro-6-fluoroquinazolin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The amine group can be oxidized to a nitro group or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
8-Chloro-6-fluoroquinazolin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing various pharmaceuticals, particularly those targeting cancer and inflammatory diseases.
Biological Studies: Researchers use it to study the biological activity of quinazoline derivatives and their potential therapeutic effects.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-Chloro-6-fluoroquinazolin-2-amine involves its interaction with specific molecular targets. In medicinal applications, it often targets enzymes or receptors involved in disease pathways. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cancer cell proliferation . The exact molecular pathways depend on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
8-Chloro-6-fluoroquinazolin-2-amine can be compared with other quinazoline derivatives such as:
Erlotinib: A tyrosine kinase inhibitor used in cancer therapy.
Gefitinib: Another tyrosine kinase inhibitor with similar applications.
Afatinib: Known for its broader spectrum of activity against various cancer types.
What sets this compound apart is its unique substitution pattern, which can lead to different biological activities and chemical reactivity compared to other quinazoline derivatives .
Propriétés
Formule moléculaire |
C8H5ClFN3 |
|---|---|
Poids moléculaire |
197.60 g/mol |
Nom IUPAC |
8-chloro-6-fluoroquinazolin-2-amine |
InChI |
InChI=1S/C8H5ClFN3/c9-6-2-5(10)1-4-3-12-8(11)13-7(4)6/h1-3H,(H2,11,12,13) |
Clé InChI |
CPKOAEXDYYHPBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=NC(=NC=C21)N)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



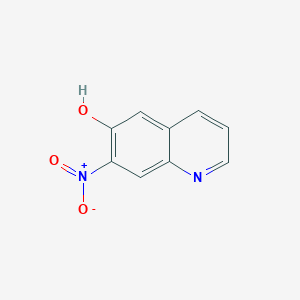
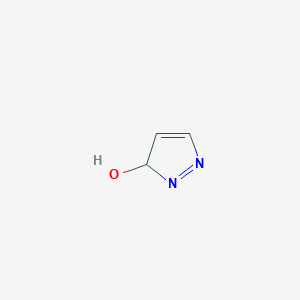
![3-(2-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656540.png)

![[6-[3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B13656547.png)
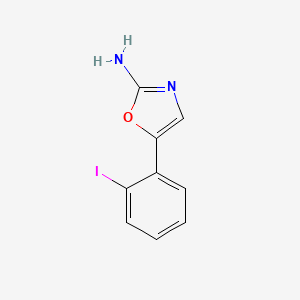
![N-[1-(furan-2-yl)ethyl]cyclohexanamine](/img/structure/B13656568.png)
![2-Bromo-9,9'-spirobi[xanthene]](/img/structure/B13656585.png)
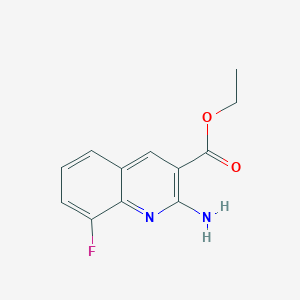
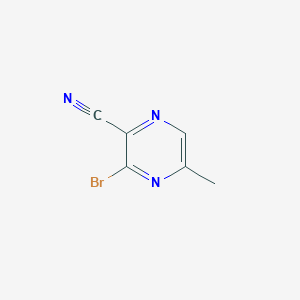
![6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine](/img/structure/B13656603.png)
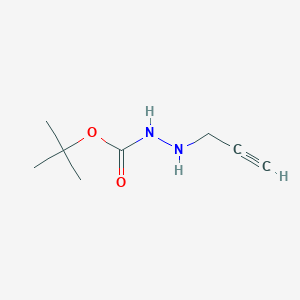
![2-Chloro-N-{2-[5-(3,4-dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-acetamide](/img/structure/B13656609.png)
